2-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide
Description
This compound features a tetrazole core substituted with a 4-chlorophenyl group, linked via a sulfanyl bridge to an N-phenyl-N-isopropyl acetamide moiety. The 4-chlorophenyl group enhances lipophilicity and electron-withdrawing effects, while the isopropyl and phenyl groups on the acetamide contribute to steric bulk and hydrophobic interactions.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-phenyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5OS/c1-13(2)23(15-6-4-3-5-7-15)17(25)12-26-18-20-21-22-24(18)16-10-8-14(19)9-11-16/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGWLNJLOODFJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363983 | |
| Record name | 2-{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6214-10-4 | |
| Record name | 2-{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide is a complex organic molecule featuring a tetrazole ring and a sulfonamide functional group. Its structure suggests potential biological activities that are of significant interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 300.80 g/mol. The presence of the tetrazole and sulfonamide moieties contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 300.80 g/mol |
| CAS Number | [Not specified in sources] |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. The tetrazole ring can mimic biological molecules, allowing it to interfere with various biochemical pathways. This interaction may result in inhibition or modulation of target proteins, which is crucial for its therapeutic effects.
Biological Activities
Research has indicated that compounds with similar structures exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds containing tetrazole rings have shown significant antimicrobial properties against various bacterial strains.
- Anticancer Activity : Similar derivatives have demonstrated efficacy in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, contributing to its potential use in treating inflammatory diseases.
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial activity of related compounds against Salmonella typhi and Bacillus subtilis, revealing moderate to strong activity against these pathogens .
- Docking Studies : Molecular docking studies have illustrated the binding interactions of tetrazole derivatives with amino acids in target proteins, supporting their potential as therapeutic agents .
- Inhibition Studies : In vitro assays have shown that compounds similar to this one can act as acetylcholinesterase inhibitors, which are important for treating neurodegenerative diseases .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Chloro-N-(5-methyl-1H-tetrazol-3-yl)benzenesulfonamide | Similar sulfonamide and tetrazole structure | Antimicrobial |
| 5-(4-Chlorophenyl)-1H-tetrazole | Lacks sulfonamide group | Anticancer |
| N-(5-Aryl-tetrazol-1-yl)benzenesulfonamides | Variations in aryl groups | Diverse biological activities |
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below compares key features of the target compound with its closest analogs:
Key Differences and Implications
Aromatic Substitution: The 4-chlorophenyl group in the target compound enhances electron-withdrawing effects compared to 3-methylphenyl or 3-chloro-4-methylphenyl . This may improve binding to hydrophobic pockets in biological targets (e.g., insecticidal proteins) .
Acetamide Substituents :
- The N-phenyl-N-isopropyl group in the target compound and introduces steric hindrance, which may slow metabolic degradation compared to simpler acetamides (e.g., ).
- N-(2-Methoxyphenyl) in could facilitate hydrogen bonding, altering target selectivity.
Heterocyclic Core :
- Compared to triazole -based analogs (e.g., ), tetrazoles exhibit higher acidity (pKa ~ 4–5) due to the additional nitrogen, influencing ionization state and solubility .
- Pyrazole derivatives (e.g., ) lack the sulfanyl bridge, reducing conformational flexibility.
Physicochemical and Computational Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
